molecular formula C9H21NO B13340796 3-[(3-Methylpentan-2-yl)amino]propan-1-ol

3-[(3-Methylpentan-2-yl)amino]propan-1-ol

Cat. No.: B13340796
M. Wt: 159.27 g/mol
InChI Key: PMOHVOOWWWZHJM-UHFFFAOYSA-N
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Description

3-[(3-Methylpentan-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C9H21NO It is a secondary amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylpentan-2-yl)amino]propan-1-ol typically involves the reaction of 3-methylpentan-2-amine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylpentan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or sulfonates can be used as alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

3-[(3-Methylpentan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(3-Methylpentan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylpropan-1-ol
  • 5-Amino-3-methylpentan-1-ol
  • 1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol

Uniqueness

3-[(3-Methylpentan-2-yl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

3-(3-methylpentan-2-ylamino)propan-1-ol

InChI

InChI=1S/C9H21NO/c1-4-8(2)9(3)10-6-5-7-11/h8-11H,4-7H2,1-3H3

InChI Key

PMOHVOOWWWZHJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCCCO

Origin of Product

United States

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